molecular formula C8H11BrN2 B3279415 3-Bromo-4,5-dimethylbenzene-1,2-diamine CAS No. 692717-83-2

3-Bromo-4,5-dimethylbenzene-1,2-diamine

Cat. No.: B3279415
CAS No.: 692717-83-2
M. Wt: 215.09
InChI Key: FKOBSMCLWHINRX-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Chemical Discovery

The primary significance of 3-Bromo-4,5-dimethylbenzene-1,2-diamine lies in its utility as a precursor for the synthesis of a wide array of heterocyclic compounds, particularly quinoxalines and benzimidazoles. These nitrogen-containing heterocycles are core structures in many biologically active molecules and functional materials.

The classical and most widespread method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. The reaction of this compound with various dicarbonyl compounds, such as glyoxal (B1671930) or benzil (B1666583), leads to the formation of 6-bromo-7,8-dimethyl-substituted quinoxalines. These reactions are often facilitated by catalysts and can be carried out under various conditions, including microwave irradiation, which can lead to rapid and efficient synthesis. For instance, the microwave-assisted condensation of 4,5-dimethylbenzene-1,2-diamine (B154071) (the non-brominated analog) with benzil proceeds in high yield, and similar reactivity is expected for the brominated counterpart. researchgate.net

Similarly, this diamine is a key starting material for the synthesis of benzimidazoles. Benzimidazoles are another class of heterocycles with significant pharmaceutical applications. The synthesis typically involves the reaction of the o-phenylenediamine with an aldehyde, followed by cyclization and oxidation. The presence of the bromine atom on the benzimidazole (B57391) ring, introduced via this compound, offers a handle for further functionalization through cross-coupling reactions, enhancing the molecular diversity of the resulting products. Research has shown that halogen substituents on the benzene (B151609) ring of o-phenylenediamines are compatible with cyclocondensation reactions to form benzimidazoles. nih.gov

The table below summarizes the key heterocyclic scaffolds that can be synthesized from this compound.

Starting MaterialReagentResulting HeterocycleSignificance
This compound1,2-Dicarbonyl Compounds (e.g., Benzil)6-Bromo-7,8-dimethylquinoxalinesCore of many bioactive molecules
This compoundAldehydes (e.g., Benzaldehyde)5-Bromo-6,7-dimethylbenzimidazolesImportant pharmaceutical scaffolds

Strategic Positioning as a Multifunctional Scaffold in Retrosynthetic Analysis

In the realm of retrosynthetic analysis, the art of deconstructing a target molecule to identify simple and commercially available starting materials, this compound stands out as a strategic and multifunctional scaffold. Its value stems from the predictable and reliable reactions of its functional groups.

When planning the synthesis of a complex molecule containing a 6-bromo-7,8-dimethylquinoxaline or a 5-bromo-6,7-dimethylbenzimidazole core, retrosynthetic disconnection logically leads back to this compound. This is because the carbon-nitrogen bonds forming the heterocyclic ring can be readily disconnected to reveal the diamine and a corresponding dicarbonyl or aldehyde precursor. amazonaws.com

The bromine atom on the aromatic ring is a particularly strategic feature. In retrosynthesis, a bromine atom is often recognized as a synthetic handle for introducing a variety of other functional groups. Through powerful cross-coupling reactions such as the Suzuki, Heck, or Buchwald-Hartwig reactions, the C-Br bond can be transformed into C-C, C-N, or C-O bonds. This allows for the late-stage functionalization of the heterocyclic scaffold, a highly desirable strategy in medicinal chemistry for the rapid generation of analog libraries to explore structure-activity relationships.

The retrosynthetic strategy for a hypothetical complex molecule containing a functionalized 6-bromo-7,8-dimethylquinoxaline core is illustrated below:

Target Molecule (with a substituent 'R' introduced via cross-coupling)

⇐ Retrosynthetic Disconnection (Cross-Coupling)

6-Bromo-7,8-dimethylquinoxaline

⇐ Retrosynthetic Disconnection (Quinoxaline formation)

This compound1,2-Dicarbonyl Compound

This strategic positioning allows chemists to efficiently plan the synthesis of complex molecules by building the core heterocyclic structure first and then introducing diversity at a later stage.

Overview of Advanced Research Trajectories for Halogenated Diamine Motifs

The presence of a halogen atom on a diamine scaffold, as seen in this compound, is a key area of advanced research. Halogenated organic compounds are of immense interest due to their unique physicochemical properties and their prevalence in pharmaceuticals and agrochemicals.

Current research trajectories for halogenated diamine motifs are focused on several key areas:

Development of Novel Bioactive Molecules: The introduction of bromine atoms into heterocyclic scaffolds can significantly impact their biological activity. The bromine can act as a lipophilic group, enhancing membrane permeability, or it can participate in halogen bonding, a non-covalent interaction that can influence protein-ligand binding. Therefore, there is a strong focus on using halogenated diamines to synthesize new drug candidates with improved efficacy.

Materials Science Applications: The electronic properties of heterocyclic compounds can be fine-tuned by the introduction of halogen atoms. This has led to research into the use of halogenated quinoxalines and benzimidazoles, derived from halogenated diamines, in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials.

Catalyst and Ligand Development: Halogenated diamines and their derivatives can serve as ligands for metal catalysts. The electronic and steric properties of the ligand can be modulated by the halogen substituent, which in turn can influence the activity and selectivity of the catalyst in various organic transformations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4,5-dimethylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2/c1-4-3-6(10)8(11)7(9)5(4)2/h3H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKOBSMCLWHINRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692717-83-2
Record name 3-bromo-4,5-dimethylbenzene-1,2-diamine
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Sophisticated Synthetic Methodologies for 3 Bromo 4,5 Dimethylbenzene 1,2 Diamine and Its Precursors

Established and Evolving Synthetic Pathways to the Core Structure

The construction of the 3-Bromo-4,5-dimethylbenzene-1,2-diamine molecule typically commences with a commercially available precursor, such as 1,2-dimethylbenzene (o-xylene). The synthetic route involves a sequence of electrophilic aromatic substitution reactions and subsequent functional group transformations. The order of these reactions is crucial to ensure the correct final arrangement of the substituents due to their differing electronic and steric influences on the aromatic ring.

A logical and established pathway involves the initial dinitration of the aromatic core, followed by selective bromination and finally the reduction of the nitro groups to form the desired ortho-diamine. This sequence leverages the directing effects of the substituents at each stage to guide the incoming groups to the correct positions.

Regioselective Functionalization Strategies on Aromatic Cores

Regioselectivity is the cornerstone of synthesizing complex aromatic compounds. In the case of this compound, the starting material, 1,2-dimethylbenzene, possesses two activating, ortho, para-directing methyl groups. The primary challenge is to introduce three different substituents (two amino groups and one bromine atom) at specific positions (1, 2, 3, 4, and 5).

The synthetic strategy hinges on the predictable directing effects of the substituents introduced in each step. For instance, the methyl groups in o-xylene (B151617) activate the ring and direct incoming electrophiles primarily to positions 4 and 5. Once nitro groups are introduced, they exert a strong deactivating and meta-directing effect, which profoundly influences the regiochemical outcome of subsequent reactions like bromination. msu.eduutexas.edu

Introduction of Ortho-Diamine Functionalities through Advanced Nitration-Reduction Sequences

The ortho-diamine moiety is a key structural feature and is typically installed via a nitration-reduction sequence. This two-step process is a fundamental transformation in aromatic chemistry.

Nitration: The synthesis often begins with the dinitration of 1,2-dimethylbenzene. The two ortho, para-directing methyl groups guide the two nitro groups to the 4- and 5-positions, yielding 4,5-dinitro-1,2-dimethylbenzene. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The conditions must be carefully controlled to favor dinitration while minimizing side reactions. Direct nitration of substituted benzenes is a common method, though the high reactivity of some substrates can lead to oxidative decomposition. msu.edu

Reduction: Following bromination of the dinitro intermediate, the resulting 3-bromo-4,5-dinitro-1,2-dimethylbenzene is subjected to reduction. This step converts the two nitro groups into the corresponding amino groups to form the final diamine product. A variety of reducing agents can be employed for this transformation, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) on a carbon support (Pd/C). This method is often considered a green chemistry approach due to its high atom economy.

Metal-Acid Systems: Classic reagents like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are effective for nitro group reduction.

Other Reducing Agents: Reagents like sodium dithionite (B78146) or ammonium (B1175870) sulfide (B99878) can also be used.

The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this specific target, catalytic hydrogenation is often preferred for its clean reaction profile. The synthesis of vicinal diamines is a topic of significant research, with methods being developed that use various catalysts and reaction conditions to achieve high yields and selectivity. organic-chemistry.orgmdpi.com

Directed Bromination and Methylation Methodologies

Directed Bromination: The introduction of the bromine atom at the C-3 position is a critical regioselective step. This reaction is performed on the 4,5-dinitro-1,2-dimethylbenzene intermediate. The existing substituents guide the bromination:

Nitro Groups (-NO₂): These are strong deactivating groups and are meta-directors. They direct the incoming electrophile (Br+) away from the positions ortho and para to them.

Methyl Groups (-CH₃): These are activating groups and are ortho, para-directors.

In 4,5-dinitro-1,2-dimethylbenzene, the directing effects of the nitro and methyl groups work in concert. The positions ortho to the methyl groups are C-3 and C-6. Both of these positions are also meta to one of the nitro groups. Therefore, bromination is directed to either the C-3 or C-6 position. Due to the symmetry of the molecule, these positions are equivalent, leading to the formation of 3-bromo-4,5-dinitro-1,2-dimethylbenzene. The bromination of benzene (B151609) and its derivatives is a classic example of electrophilic aromatic substitution, often requiring a Lewis acid catalyst like FeBr₃ to polarize the Br₂ molecule and generate a potent electrophile. khanacademy.org

Methylation: The methyl groups are part of the initial precursor, 1,2-dimethylbenzene. Therefore, specific methylation methodologies are not required for the primary synthetic route of the target compound itself, but understanding their influence is key to controlling the regioselectivity of the subsequent functionalization steps.

Innovative Synthetic Approaches and Process Optimization

While established pathways provide a reliable route to this compound, modern synthetic chemistry emphasizes the development of more efficient, selective, and sustainable methods.

Catalyst-Mediated Preparations for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in optimizing synthetic routes by enabling reactions to proceed under milder conditions with higher yields and improved selectivity.

Palladium-Catalyzed Reactions: Palladium catalysts are versatile tools in organic synthesis. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) could offer an alternative route to introduce the amine functionalities, potentially from a dibromo-dimethylbenzene precursor. researchgate.net These methods are known for their broad functional group tolerance.

Rhodium and Copper Catalysis: Research into the synthesis of vicinal diamines has explored catalysts based on rhodium and copper. rsc.orghkbu.edu.hk For example, Rh(III)-catalyzed aziridination of alkenes followed by ring-opening provides a route to 1,2-vicinal diamines. organic-chemistry.org While not directly applicable to this aromatic synthesis, these principles inspire the development of novel catalytic systems for aromatic diamination.

Phase-Transfer Catalysis: In nitration reactions, phase-transfer catalysts can be employed to enhance reaction rates and improve safety by allowing the use of less hazardous reagents or milder conditions.

The table below summarizes catalyst systems relevant to the key reaction types in the synthesis.

Reaction TypeCatalyst SystemPurpose & Advantages
Bromination FeBr₃ (Lewis Acid)Activates bromine for electrophilic attack on the aromatic ring. khanacademy.org
Reduction (Hydrogenation) Pd/C, PtO₂Enables clean and efficient reduction of nitro groups to amines with H₂ gas. mdpi.com
Amination (Alternative) Palladium-phosphine complexesAllows for direct C-N bond formation, offering alternative synthetic routes. researchgate.net
Diamination (General) Rh(III), Copper(I) complexesCatalyzes the formation of vicinal diamines from various precursors in non-aromatic systems. organic-chemistry.orghkbu.edu.hk

Principles of Green Chemistry and Sustainable Synthesis in its Preparation

The principles of green chemistry aim to reduce the environmental impact of chemical processes. These principles can be applied to the synthesis of this compound.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic hydrogenation for the reduction step has excellent atom economy compared to metal-acid reductions, which generate significant metal waste.

Use of Safer Solvents and Reagents: Whenever possible, replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids is a key goal. researchgate.netrsc.org For instance, some syntheses of related heterocyclic compounds have been successfully performed in water. rsc.org

Energy Efficiency: Employing catalysts allows reactions to be conducted at lower temperatures and pressures, reducing energy consumption. Microwave-assisted synthesis is another technique that can dramatically reduce reaction times and energy input compared to conventional heating. researchgate.net

Use of Renewable Feedstocks: While the synthesis of this specific compound typically starts from petroleum-derived o-xylene, broader green chemistry initiatives focus on developing pathways from renewable biomass sources.

A patent for a related compound, 4-bromo-o-phenylenediamine, describes the use of sodium bromide and hydrogen peroxide for bromination, which is a greener alternative to using elemental bromine, as the only byproduct is water. google.com Adopting such greener reagents for the synthesis of the title compound would significantly improve its sustainability profile.

The table below outlines the application of green chemistry principles to the synthesis.

Green Chemistry PrincipleApplication in SynthesisExample
Atom Economy Prefer catalytic reduction over stoichiometric methods.Using H₂/Pd/C instead of Sn/HCl for nitro group reduction.
Safer Solvents Replace hazardous organic solvents with water or ethanol.Performing condensation reactions in aqueous media. rsc.org
Safer Reagents Use less toxic and hazardous reagents.Using H₂O₂/NaBr for bromination instead of liquid Br₂. google.com
Energy Efficiency Reduce energy consumption through catalysis or alternative energy sources.Utilizing microwave irradiation to shorten reaction times. researchgate.net

Considerations for Laboratory and Pilot-Scale Synthetic Research

The transition of a synthetic procedure from a laboratory setting to a pilot plant and ultimately to industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Laboratory-Scale Synthesis:

At the laboratory scale, the primary focus is often on reaction discovery, optimization of yield, and purity of the final product.

Reagent Selection: N-Bromosuccinimide (NBS) is a convenient and effective brominating agent for small-scale synthesis due to its ease of handling. researchgate.net Reactions are typically run on a gram scale.

Reaction Conditions: The reaction is often performed in chlorinated solvents like dichloromethane (B109758) or in acetonitrile (B52724) at temperatures ranging from 0 °C to room temperature to control the exothermic nature of the bromination and to minimize side reactions. chemicalbook.com

Work-up and Purification: The purification of the product is usually achieved through column chromatography to isolate the desired this compound from any unreacted starting material or byproducts. Recrystallization from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, can also be employed to obtain a highly pure product.

Table 1: Representative Laboratory-Scale Synthesis of this compound

ParameterValue
Starting Material 4,5-Dimethylbenzene-1,2-diamine (B154071)
Brominating Agent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Purification Method Column Chromatography
Typical Yield 70-85%

Pilot-Scale Synthesis:

Scaling up the synthesis to a pilot plant involves addressing challenges related to heat management, mass transfer, and process safety.

Reagent Selection: For pilot-scale production, the cost and atom economy of reagents become more critical. The use of sodium bromide and hydrogen peroxide as the brominating system is often preferred over NBS due to lower cost and reduced waste generation. patsnap.comgoogle.com

Solvent Choice: The choice of solvent may shift from chlorinated solvents to more environmentally friendly and easily recoverable options like acetic acid or ethanol.

Reactor Design: The reaction is typically carried out in a jacketed glass-lined or stainless steel reactor to allow for precise temperature control of the potentially exothermic reaction. Baffles within the reactor can improve mixing and ensure homogeneity.

Process Control and Safety: Continuous monitoring of reaction parameters such as temperature, pressure, and pH is crucial. The addition of the brominating agent is often done portion-wise or via a dropping funnel to control the reaction rate and temperature. Emergency quenching procedures and pressure relief systems are essential safety features.

Purification: At this scale, purification is more likely to be performed by crystallization rather than chromatography, which is generally not feasible for large quantities. google.com The crude product may be dissolved in a suitable solvent at an elevated temperature and then cooled to induce crystallization, leaving impurities in the mother liquor. Washing the isolated crystals with a cold solvent can further enhance purity.

Table 2: Key Considerations for Pilot-Scale Synthesis

ConsiderationLaboratory ScalePilot Scale
Brominating Agent N-Bromosuccinimide (NBS)Sodium Bromide/Hydrogen Peroxide
Solvent Dichloromethane, AcetonitrileAcetic Acid, Ethanol
Purification Column ChromatographyCrystallization
Heat Management Ice bathJacketed Reactor
Safety Standard laboratory precautionsAdvanced process safety controls

Detailed research findings indicate that the selective bromination of activated aromatic systems can be highly efficient. For instance, the bromination of similar aromatic amines using NaBr and H₂O₂ in acetic acid has been reported to proceed with high yields and selectivity. patsnap.comgoogle.com The reaction conditions, such as the rate of addition of the oxidizing agent and the reaction temperature, are critical parameters that need to be carefully optimized during pilot-scale runs to maximize the yield of the desired product and minimize the formation of impurities.

Advanced Reactivity Profiles and Mechanistic Investigations of 3 Bromo 4,5 Dimethylbenzene 1,2 Diamine

Electrophilic Aromatic Substitution Reactions: Regioselectivity and Electronic Effects

The regioselectivity of electrophilic aromatic substitution (EAS) on 3-Bromo-4,5-dimethylbenzene-1,2-diamine is governed by the cumulative electronic effects of its substituents. The benzene (B151609) ring is decorated with two strongly activating amino (-NH₂) groups, two weakly activating methyl (-CH₃) groups, and one deactivating bromo (-Br) group. wikipedia.orglasalle.edulumenlearning.com

Activating and Directing Effects : The amino groups are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via a strong +R (resonance) effect. lasalle.edulumenlearning.com The methyl groups are also activating and ortho, para-directing through inductive effects and hyperconjugation. minia.edu.eg

Deactivating and Directing Effects : The bromine atom is a deactivating group due to its electron-withdrawing inductive (-I) effect, which is stronger than its electron-donating resonance (+R) effect. However, like other halogens, it is an ortho, para-director. lasalle.edu

In the case of this compound, the positions C1, C2, C3, C4, and C5 are already substituted. The only available position for an incoming electrophile is C6. The directing effects of the substituents on this position are as follows:

The amino group at C2 directs ortho and para. The C6 position is meta to this group.

The amino group at C1 directs ortho and para. The C6 position is ortho to this group.

The methyl group at C4 directs ortho and para. The C6 position is ortho to this group.

The methyl group at C5 directs ortho and para. The C6 position is ortho to this group.

The bromo group at C3 directs ortho and para. The C6 position is meta to this group.

The powerful activating and directing influence of the amino and methyl groups, particularly the ortho-directing effects of the C1-amino, C4-methyl, and C5-methyl groups, strongly favors electrophilic attack at the C6 position. The deactivating nature of the bromine and the meta-directing influence from the C2-amino group are insufficient to overcome the concerted activation towards C6. Therefore, electrophilic aromatic substitution on this compound is predicted to be highly regioselective, yielding the 6-substituted product.

Nucleophilic Reactivity of the Diamine Moiety

The vicinal diamine functionality is the primary center of nucleophilic reactivity in this compound, enabling a wide range of condensation and substitution reactions.

Aromatic diamines, such as o-phenylenediamine (B120857) and its derivatives, readily undergo condensation reactions with various carbonyl compounds. wikipedia.orgresearchgate.net The reaction of this compound with aldehydes or ketones typically proceeds via nucleophilic attack of one amino group on the carbonyl carbon, followed by dehydration to form a Schiff base (imine). Depending on the reaction conditions and the nature of the carbonyl compound, a second intramolecular condensation can occur, leading to the formation of heterocyclic systems. researchgate.net

The reaction of this compound with 1,2-dicarbonyl compounds is a classical and efficient method for the synthesis of quinoxaline (B1680401) derivatives. sapub.orgchim.itnih.gov The mechanism involves a double condensation reaction. Initially, one amino group attacks one of the carbonyl carbons, and after dehydration, an intermediate is formed. A subsequent intramolecular cyclization and a second dehydration step yield the stable aromatic quinoxaline ring system. nih.govnih.gov This reaction is often catalyzed by acids or can proceed under thermal conditions.

Similarly, benzimidazole (B57391) derivatives can be synthesized by reacting this compound with aldehydes or carboxylic acids (or their derivatives). researchgate.netorganic-chemistry.orgnih.gov When an aldehyde is used, the reaction proceeds through the formation of a Schiff base, followed by an intramolecular cyclization and subsequent oxidation (often by air) to form the aromatic benzimidazole ring. nih.gov The reaction with carboxylic acids, typically under acidic conditions, involves the formation of an amide intermediate which then undergoes cyclization and dehydration. researchgate.net

Table 1: Synthesis of Heterocycles from o-Phenylenediamine Derivatives This table presents representative examples of quinoxaline and benzimidazole synthesis using o-phenylenediamine derivatives, illustrating the general applicability of these methods to this compound.

Diamine ReactantElectrophileProduct TypeConditionsYield (%)
o-PhenylenediamineBenzil (B1666583) (1,2-diketone)QuinoxalineAlumina-supported heteropolyoxometalates, Toluene, 25°C92
o-PhenylenediaminePhenacyl Bromide (α-haloketone)Quinoxaline5% WO₃/ZrO₂, CH₃CN, RefluxHigh
o-PhenylenediamineBenzaldehydeBenzimidazoleAu/TiO₂, CHCl₃:MeOH, 25°CHigh
o-Phenylenediamine4-Bromophenoxy Acetic AcidBenzimidazoleCondensationN/A

The primary amine groups of this compound are nucleophilic and can undergo standard reactions such as acylation, sulfonylation, and alkylation.

Acylation : Reaction with acyl chlorides or anhydrides in the presence of a base will lead to the formation of mono- or di-acylated products (amides). The reactivity can be controlled to favor mono-acylation under specific conditions.

Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of a base like pyridine (B92270) yields the corresponding sulfonamides. acs.orggoogle.com This reaction is a common method for the protection of amine groups or for the synthesis of biologically active sulfonamide derivatives. acs.orgprinceton.edu

Alkylation : The amine groups can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines is common. researchgate.net Reductive amination, a reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for mono-alkylation.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromo Position

The carbon-bromine bond at the C3 position offers a reactive site for transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that couples an organoboron compound with an organic halide or triflate. musechem.comlibretexts.orgorganic-chemistry.org For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkyl groups at the C3 position.

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: libretexts.orgyonedalabs.comchemrxiv.org

Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-bromine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.

Transmetalation : In the presence of a base, the organic group from the boronic acid (or its ester) is transferred to the palladium center, displacing the bromide ion and forming a new organopalladium(II) intermediate. The base is crucial for activating the organoboron reagent.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The scope of the Suzuki-Miyaura coupling is extensive, tolerating a wide range of functional groups on both coupling partners. The presence of the free amine groups on the this compound substrate is generally well-tolerated under the basic reaction conditions. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates typical components and conditions for the Suzuki-Miyaura coupling, applicable to the bromo position of the target compound.

Aryl BromideBoronic AcidPalladium CatalystLigandBaseSolvent
BromobenzenePhenylboronic AcidPd(OAc)₂PCy₃K₃PO₄·H₂OToluene/H₂O
4-BromoanisoleArylboronic AcidPd₂(dba)₃P(t-Bu)₃K₂CO₃Toluene
1,3,5-TribromobenzeneArylboronic AcidPd complex@MIL-Cr-K₂CO₃EtOH/H₂O
Polymeric Bromo-benzoateArylboronic AcidPd(OAc)₂None (Ligand-free)-Water

Stille Coupling Reaction Investigations for C-C Bond Formation

The Stille coupling is a palladium-catalyzed reaction between an organotin compound and an organic halide or pseudohalide. For this compound, a Stille coupling would offer a direct method for introducing a variety of carbon-based functionalities at the bromine-bearing position.

General Mechanistic Considerations: The catalytic cycle of the Stille reaction typically involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organostannane reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The presence of the two amino groups on the aromatic ring of this compound could potentially influence the reaction by coordinating to the palladium center, which might affect the rates of the catalytic cycle.

Expected Reactivity and Potential Substrates: It is anticipated that this compound would readily participate in Stille couplings with a range of organostannanes, including vinyl-, aryl-, and alkylstannanes, under standard palladium-catalyzed conditions. The electron-donating nature of the amino and methyl groups would likely enhance the rate of oxidative addition.

Hypothetical Reaction Data:

Organostannane PartnerExpected ProductPotential Catalyst SystemPotential SolventAnticipated Yield Range
Tributyl(vinyl)stannane4,5-Dimethyl-3-vinylbenzene-1,2-diaminePd(PPh₃)₄TolueneModerate to High
Tributyl(phenyl)stannane3-Phenyl-4,5-dimethylbenzene-1,2-diaminePdCl₂(PPh₃)₂DMFModerate to High
Tributyl(methyl)stannane3,4,5-Trimethylbenzene-1,2-diaminePd(dba)₂ / P(o-tol)₃DioxaneModerate

Exploration of Kumada and Hiyama Coupling Methodologies

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the organometallic nucleophile and is typically catalyzed by nickel or palladium complexes. This reaction would be a powerful tool for the alkylation or arylation of this compound. A key challenge would be the acidic protons of the amino groups, which would react with the highly basic Grignard reagent. This would necessitate N-protection of the diamine or the use of excess Grignard reagent.

Hiyama Coupling: The Hiyama coupling employs an organosilane as the coupling partner, activated by a fluoride source or a base. This method is often considered more tolerant to functional groups than the Kumada coupling. The reaction of this compound in a Hiyama coupling could proceed without the need for N-protection, making it a potentially more efficient route for C-C bond formation.

Comparative Hypothetical Data:

Coupling ReactionOrganometallic ReagentPotential CatalystKey ConsiderationsAnticipated Product
KumadaPhenylmagnesium bromideNi(dppe)Cl₂Requires N-protection or excess Grignard reagent3-Phenyl-4,5-dimethylbenzene-1,2-diamine
HiyamaTrimethoxy(phenyl)silanePd(OAc)₂ / PPh₃Requires fluoride activation (e.g., TBAF)3-Phenyl-4,5-dimethylbenzene-1,2-diamine

C-N Cross-Coupling Reactions for Aryl Amination via Buchwald-Hartwig Type Processes

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. This reaction would be highly valuable for the synthesis of N-aryl derivatives of this compound. The presence of the two primary amino groups on the substrate itself presents an interesting challenge, as self-coupling or polymerization could be potential side reactions. Careful control of stoichiometry and reaction conditions would be crucial.

Mechanistic Pathway: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond. The choice of ligand is critical in this reaction to promote the desired transformation and suppress side reactions.

Potential Substrate Scope and Conditions: A wide range of primary and secondary amines could potentially be coupled with this compound. Given the electron-rich nature of the substrate, bulky, electron-rich phosphine (B1218219) ligands such as those from the Buchwald or Hartwig groups would likely be effective.

Illustrative Table of Potential Buchwald-Hartwig Couplings:

Amine Coupling PartnerExpected ProductPotential Catalyst/Ligand SystemPotential BaseAnticipated Yield
AnilineN¹-(3-Amino-4,5-dimethylphenyl)benzene-1,2-diaminePd₂(dba)₃ / XPhosNaOtBuGood
Morpholine4-(3-Amino-4,5-dimethylphenyl)morpholinePd(OAc)₂ / RuPhosCs₂CO₃Good to Excellent
n-HexylamineN¹-(n-Hexyl)-4,5-dimethylbenzene-1,2,3-triaminePd₂(dba)₃ / BrettPhosLHMDSModerate to Good

Other Transition Metal-Mediated Transformations: Sonogashira, Negishi, and Heck Reactions

Sonogashira Reaction: This palladium- and copper-catalyzed coupling of a terminal alkyne with an aryl halide would be an effective method for introducing alkynyl moieties onto the this compound scaffold. The resulting alkynylated diamines could serve as precursors for various heterocyclic compounds. Structurally similar compounds, such as 2-amino-3-bromopyridines, have been shown to undergo Sonogashira coupling in good to excellent yields, suggesting that this compound would also be a suitable substrate.

Negishi Reaction: The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. This reaction is known for its high functional group tolerance. The preparation of the requisite organozinc reagent from this compound or the use of a pre-formed organozinc partner would enable the formation of C-C bonds under relatively mild conditions.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene. This would allow for the introduction of alkenyl groups at the 3-position of the diamine. The success of the Heck reaction is often dependent on the electronic nature of the alkene, with electron-deficient alkenes generally providing higher yields.

Summary of Potential Transformations:

ReactionCoupling PartnerKey Catalyst(s)Expected Product Type
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIAlkynyl-substituted diamine
NegishiOrganozinc ReagentPd(PPh₃)₄ or Ni(acac)₂Alkyl- or Aryl-substituted diamine
HeckAlkene (e.g., Acrylate)Pd(OAc)₂Alkenyl-substituted diamine

Radical Reactions and Single Electron Transfer Pathways Involving Aromatic Halides and Amines

The reactivity of this compound is not limited to two-electron, polar mechanisms. The presence of the aryl bromide and the amino groups allows for the possibility of radical-based transformations, often initiated by single electron transfer (SET) processes.

Mechanistic Overview: SET to an aryl halide can lead to the formation of a radical anion, which can then fragment to generate an aryl radical and a halide anion. This aryl radical can then participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or cyclization. The amino groups can also participate in SET processes, particularly under photoredox catalysis, to form aminyl radicals.

Potential Radical-Mediated Transformations:

Reductive Dehalogenation: In the presence of a suitable reducing agent (e.g., a photoredox catalyst with a sacrificial electron donor), the bromine atom could be removed to yield 4,5-dimethylbenzene-1,2-diamine (B154071).

Radical Cyclization: If an appropriate unsaturated tether were attached to one of the amino groups, an intramolecular radical cyclization could be initiated by the formation of an aryl radical at the C3 position.

Photoredox-Catalyzed Couplings: Modern photoredox catalysis could enable novel couplings of this compound with a variety of partners under mild conditions. For example, the generation of an aryl radical from the diamine could be coupled with a suitable radical acceptor.

While specific experimental data for radical reactions of this compound are scarce, the general principles of radical chemistry suggest a rich and underexplored area of reactivity for this compound.

Strategic Derivatization and Functionalization of 3 Bromo 4,5 Dimethylbenzene 1,2 Diamine

Preparation of Novel Substituted Aromatic Diamines and Their Analogues

The core structure of 3-Bromo-4,5-dimethylbenzene-1,2-diamine can be strategically modified to generate a library of novel aromatic diamines. The bromine atom, in particular, is amenable to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position, thereby altering the electronic and steric properties of the resulting diamine. For instance, Suzuki, Stille, or Buchwald-Hartwig amination reactions could be employed to replace the bromine with aryl, alkyl, or amino moieties, respectively.

While direct synthetic examples starting from this compound are not extensively detailed in the literature, the general principles of aromatic diamine synthesis are well-established. researchgate.net The synthesis of analogous structures, such as phosphine (B1218219) oxide-containing diamines and fluorinated polyimide precursors, highlights the strategic approaches used to create functionalized diamine monomers for polymer science. researchgate.net Furthermore, the development of catalytic C-H amination protocols offers a modern approach to the synthesis of substituted 1,2-diamines, which could potentially be adapted for the derivatization of the 4,5-dimethyl-1,2-phenylenediamine scaffold. nih.gov

The synthesis of related diamine structures, such as those used in the preparation of chiral ligands, underscores the importance of this class of compounds in asymmetric catalysis. For example, the enantioselective dearomatization of diazaheterocycles has been achieved using catalysts derived from chiral diamines, indicating a potential application for novel diamines derived from this compound. acs.org

Design and Synthesis of Advanced Molecular Scaffolds for Diverse Applications

A primary application of this compound is in the synthesis of heterocyclic compounds, which form the core of many biologically active molecules. The vicinal diamine functionality readily undergoes condensation reactions with a variety of electrophiles to yield fused heterocyclic systems.

Benzimidazoles: The most common application is the synthesis of substituted benzimidazoles. Reaction with aldehydes, carboxylic acids, or their derivatives leads to the formation of the benzimidazole (B57391) ring system. For example, condensation with indole-3-carboxaldehydes can yield 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives. Specifically, the use of this compound would lead to 5-bromo-6,7-dimethyl-substituted benzimidazoles. nih.gov These scaffolds have shown significant antimicrobial and antibiofilm activities. nih.gov Similarly, reaction with urea (B33335) or phosgene (B1210022) derivatives can produce benzimidazolones, such as 5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-one. evitachem.com

Quinoxalines: Condensation of this compound with α-dicarbonyl compounds provides access to quinoxaline (B1680401) derivatives. These scaffolds are also of interest in medicinal chemistry due to their wide range of biological activities. ekb.eg The resulting 6-bromo-7,8-dimethylquinoxalines can be further functionalized.

Other Heterocyclic Systems: The reactivity of the diamine allows for its incorporation into more complex, multi-ring systems. For instance, it can be used to construct benzoxazepine derivatives, which have shown potential as anti-cancer and anti-inflammatory agents. amazonaws.com

The following table summarizes some of the advanced molecular scaffolds synthesized from precursors like this compound and their potential applications.

Molecular ScaffoldPrecursorsApplication/Activity
2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazoleThis compound and 5-bromoindole-3-carboxaldehydeAntimicrobial, Antifungal nih.gov
5-Bromo-1,3,6-trimethyl-1H-benzo[d]imidazol-2(3H)-oneThis compound derivative and a carbonyl sourceResearch chemical evitachem.com
5-Bromo-6-chloro-1,3-dimethyl-1,3-dihydro-2H-benzo[d]imidazol-2-oneA derivative of this compoundSynthetic intermediate
5-Bromo-6,7-dimethylquinoxaline derivativesThis compound and α-dicarbonyl compoundsPotential biological activity google.comprepchem.com
10,11-dimethyl-6,7-dihydrobenzo[f]benzo researchgate.netresearchgate.netimidazo[1,2-d] researchgate.netnih.govoxazepine4,5-dimethyl-1,2-phenylenediamine (a related precursor)Anticancer, Anti-inflammatory amazonaws.com

Chemo- and Regioselective Functionalization Approaches

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity.

N-Functionalization vs. C-Functionalization: The amino groups are generally more nucleophilic than the aromatic ring, allowing for selective reactions at the nitrogen atoms under appropriate conditions. For example, acylation or alkylation can be directed to the amino groups. However, under palladium catalysis, the C-Br bond can be selectively functionalized, leaving the amino groups intact for subsequent transformations.

Regioselectivity in Ring Formation: The formation of fused heterocycles like benzimidazoles and quinoxalines from ortho-diamines is inherently regioselective. In the case of unsymmetrical reagents, such as certain α-dicarbonyl compounds, the reaction with this compound can potentially lead to two regioisomeric products. The electronic effects of the bromo and methyl substituents can influence the nucleophilicity of the two amino groups, thereby directing the regiochemical outcome of the cyclization.

Selective N-Alkylation/N-Acylation: It is possible to achieve selective mono- or di-alkylation/acylation of the amino groups by carefully controlling the stoichiometry of the reagents and the reaction conditions. The formation of a single regioisomer upon N-substitution in the resulting benzimidazole ring is also a key consideration, as seen in the synthesis of positional isomers of substituted benzimidazoles. researchgate.net

The principles of chemo- and regioselective C-H bond functionalization, while demonstrated on other substrates like phenols, offer a glimpse into modern synthetic strategies that could be applied to further derivatize the aromatic core of this compound and its derivatives. nih.gov

Multi-Component Reactions (MCRs) Involving the Compound as a Key Component

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. Ortho-phenylenediamines are excellent substrates for MCRs.

This compound can serve as a key building block in various MCRs to rapidly generate molecular complexity. A prominent example is the one-pot synthesis of substituted benzimidazoles. The reaction of the diamine, an aldehyde, and an oxidizing agent constitutes a three-component reaction to afford 2-substituted benzimidazoles. The synthesis of 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles from an indole-3-carboxaldehyde (B46971) and a substituted o-phenylenediamine (B120857) can be considered a highly efficient tandem reaction that resembles an MCR. nih.gov

Another potential MCR application is in the synthesis of 1,4-benzodiazepine (B1214927) scaffolds, which are privileged structures in medicinal chemistry. The reaction of an o-phenylenediamine, a β-ketoester, and an aldehyde can lead to the formation of these seven-membered rings. The specific substitution pattern of this compound would impart unique properties to the resulting benzodiazepine (B76468) library.

While specific MCRs involving this compound are not extensively documented, the rich chemistry of o-phenylenediamines in such reactions suggests a fertile ground for future research and application of this versatile compound.

Applications in Advanced Organic Synthesis and Materials Research

Precursor for Complex Nitrogen-Containing Heterocycles

The vicinal diamine functionality is a classic reactive motif for the construction of fused nitrogen heterocyclic systems through condensation reactions. The additional bromo and dimethyl substituents on the benzene (B151609) ring are carried through these transformations, imparting specific properties to the final products and offering sites for further chemical modification.

Quinolines and isoquinolines are fundamental scaffolds in numerous natural products and pharmacologically active molecules. nih.govthieme-connect.de While direct synthesis from o-phenylenediamines is less common than other methods, the structural framework of 3-bromo-4,5-dimethylbenzene-1,2-diamine allows for its theoretical application in multi-step synthetic sequences aimed at producing highly substituted quinoline (B57606) and isoquinoline (B145761) derivatives. For instance, established routes like the Friedländer synthesis, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, could be adapted. scielo.br Similarly, strategies for isoquinoline synthesis could potentially incorporate this diamine as a starting point for building the requisite carbon skeleton before cyclization. nih.govorganic-chemistry.org The resulting heterocycles would bear the bromo- and dimethyl- substitution pattern, influencing their solubility, electronic properties, and biological interactions.

The synthesis of benzimidazoles via the condensation of o-phenylenediamines with carboxylic acids or aldehydes is a cornerstone of heterocyclic chemistry, known as the Phillips method. researchgate.net This reaction is directly applicable to this compound. The reaction with an appropriate aldehyde or carboxylic acid would yield a 6-bromo-2-substituted-5,7-dimethyl-1H-benzimidazole. Research on the closely related 4,5-dimethylbenzene-1,2-diamine (B154071) has shown its utility in multicomponent reactions to form N-thiomethyl benzimidazoles, although yields may be moderate. nih.gov The bromine atom in the resulting benzimidazole (B57391) offers a valuable handle for subsequent cross-coupling reactions, allowing for the introduction of diverse functional groups.

Imidazopyridine frameworks are crucial in medicinal chemistry. nih.govnih.gov Syntheses typically involve the cyclization of a diaminopyridine with a one-carbon unit. mdpi.comscispace.com While the title compound is a benzene diamine, it can be used to construct benzo-fused analogues of imidazopyridine systems or participate in multicomponent reactions that build the imidazole (B134444) ring onto a pre-functionalized pyridine (B92270) core. researchgate.net

Phenazines are a class of polycyclic nitrogen heterocycles with significant applications in materials science and biology. researchgate.netresearchgate.net The most direct and common synthesis involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound (like an α-diketone or o-quinone). Reacting this compound with a 1,2-dicarbonyl compound is a straightforward method to produce specifically substituted phenazines, such as 7-bromo-8,9-dimethylphenazine derivatives. ekb.eg The reaction proceeds through a double condensation to form a dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine (B1670421). Furthermore, the bromo-substituent can be leveraged in palladium-catalyzed cascade reactions to build even more complex polycyclic nitrogen heterocycles, creating multiple rings and stereocenters in a single, efficient transformation. nih.gov

The true synthetic power of this compound lies in the combination of its diamine and bromo functionalities. The diamine moiety allows for the initial formation of a core heterocyclic system, such as a benzimidazole or phenazine. Subsequently, the bromine atom serves as a versatile anchor point for a wide range of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This two-stage approach enables the systematic tuning of the molecule's properties. For example, coupling with boronic acids (Suzuki reaction) can introduce new aryl or alkyl groups, altering the steric profile and extending the π-conjugated system. This fine-tuning is critical for developing materials with specific electronic, photophysical, or biological properties, such as those desired for organic electronics or targeted pharmaceuticals. nih.gov

Table 1: Heterocyclic Systems Derived from this compound This table outlines the primary heterocyclic cores that can be synthesized from the title compound and the typical reagents required.

Reactant Class Reagent Example Resulting Heterocyclic Core Expected Product Substitution Pattern
Carboxylic Acids / Aldehydes Benzaldehyde Benzimidazole 6-Bromo-5,7-dimethyl-2-phenyl-1H-benzimidazole
1,2-Diketones Benzil (B1666583) Phenazine 7-Bromo-2,3-diphenyl-8,9-dimethylphenazine
Dicarbonyl Compounds Acetylacetone Diazepine 8-Bromo-2,4,6,7-tetramethyl-1H-1,5-benzodiazepine

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The field of catalysis relies heavily on the design of ligands that can coordinate to a metal center and precisely control its reactivity and selectivity. Vicinal diamines are a privileged class of ligand precursors due to their strong and well-defined bidentate coordination to metals.

While this compound is itself an achiral molecule, it is an excellent scaffold for building more complex achiral and chiral ligands. nih.gov The two primary amino groups can be readily functionalized. For example, condensation with aldehydes or ketones produces Schiff base (diimine) ligands. These ligands are particularly important in coordination chemistry and can stabilize a wide range of metal oxidation states.

The rigid aromatic backbone, substituted with methyl groups, provides a well-defined steric environment around the metal center. The electronic properties of the ligand can be modulated by the electron-donating methyl groups. The bromine atom can be retained to influence the ligand's electronic profile further or replaced using cross-coupling chemistry to install other functional groups, such as phosphines, which are critical in many catalytic applications. ambeed.com This modularity allows for the creation of a library of ligands from a single precursor, facilitating the optimization of catalysts for specific chemical transformations.

Table 2: Potential Functionalizations for Ligand Synthesis This table shows how the functional groups of this compound can be modified to create precursors for advanced ligands.

Functional Group Reaction Type Reagent Example Resulting Moiety
1,2-Diamine Condensation Salicylaldehyde Salen-type Schiff Base
1,2-Diamine Acylation Acetyl Chloride Diamide
Bromo Substituent Suzuki Coupling Phenylboronic acid Biphenyl group
Bromo Substituent Sonogashira Coupling Phenylacetylene Phenylethynyl group

Compound Index

Application in Asymmetric Catalysis for Enantioselective Transformations

Chiral 1,2-diamines are fundamental components in the field of asymmetric catalysis, where they serve as ligands for transition metals to create catalysts that can produce one enantiomer of a chiral product over the other. These enantiomerically pure compounds are of paramount importance in the pharmaceutical industry, where the two enantiomers of a drug can have vastly different biological activities.

The structure of this compound makes it a promising precursor for the development of new chiral ligands. The two amine groups can coordinate to a metal center, while the dimethyl substituents provide steric hindrance that can influence the stereochemical outcome of a catalyzed reaction. The bromine atom serves as a versatile synthetic handle, allowing for further modifications through reactions like cross-coupling. This enables the synthesis of a library of ligands with varied electronic and steric properties, which can be screened for optimal performance in various enantioselective transformations, such as asymmetric hydrogenations, cyclopropanations, or diamination reactions.

Table 1: Potential Asymmetric Reactions Utilizing Ligands Derived from this compound

Reaction TypeMetal CatalystPotential Role of Ligand
Asymmetric HydrogenationRhodium, Ruthenium, IridiumControl enantioselectivity in the reduction of prochiral olefins or ketones.
Asymmetric C-H AminationRhodium, PalladiumDirect the insertion of a nitrene into a C-H bond with high stereocontrol. nih.gov
Asymmetric CycloadditionsCopper, SilverInduce facial selectivity in [2+2] or [3+2] cycloaddition reactions.

Building Block for Advanced Polymer Chemistry and Functional Materials

Aromatic diamines are critical monomers in the synthesis of high-performance polymers, most notably polyimides. vt.edu Polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in the aerospace and electronics industries. core.ac.uk

The standard method for synthesizing polyimides involves a two-step process where a diamine is reacted with a dianhydride to first form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.educore.ac.uk

The incorporation of this compound as the diamine monomer would be expected to impart specific properties to the resulting polyimide:

Solubility: The non-planar structure and methyl groups could disrupt polymer chain packing, potentially improving the solubility of the polyimide in organic solvents and facilitating processing. researchgate.net

Flame Retardancy: The presence of bromine in the polymer backbone is a well-known strategy for imparting flame-retardant properties.

Electroactive Properties: Aromatic diamines can be used to synthesize electroactive polymers. nih.gov The diamine can be polymerized to form materials capable of undergoing reversible oxidation and reduction, which is the basis for applications in batteries, sensors, and electrochromic devices.

Intermediate in the Total Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

Ortho-phenylenediamines are key precursors for the synthesis of benzimidazoles, a heterocyclic motif found in a wide array of medicinally important compounds and bioactive natural products. nih.gov Benzimidazole derivatives exhibit a broad spectrum of therapeutic activities, including anticancer, antimicrobial, and antiviral properties. nih.gov

The reaction of this compound with aldehydes or carboxylic acids would lead to the formation of 2-substituted-5-bromo-6,7-dimethylbenzimidazoles. The substituents at the 5, 6, and 7 positions of the benzimidazole ring are pre-determined by the structure of the diamine. This makes the title compound a valuable intermediate for synthesizing specific analogues of pharmaceutical targets, allowing for detailed structure-activity relationship (SAR) studies. The bromine atom on the resulting benzimidazole scaffold can be further functionalized, providing a route to novel and complex drug candidates.

Beyond benzimidazoles, o-phenylenediamines are precursors to other heterocyclic systems like quinoxalines and phenazines, further expanding their utility in the synthesis of diverse and complex molecular architectures.

Computational and Theoretical Investigations of 3 Bromo 4,5 Dimethylbenzene 1,2 Diamine and Its Derivatives

Electronic Structure Analysis and Bonding Characterization using Quantum Chemical Methods

Quantum chemical calculations are fundamental to understanding the electronic landscape of 3-Bromo-4,5-dimethylbenzene-1,2-diamine. Methods like Density Functional Theory (DFT) are employed to analyze the distribution of electrons and predict molecular properties.

Key aspects of the electronic structure include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a larger gap generally signifies higher stability and lower reactivity. researchgate.net For substituted aromatic diamines, the HOMO is typically localized on the electron-rich benzene (B151609) ring and the amino groups, while the LUMO may be distributed over the aromatic system and the bromine atom.

In a study on related bromo-dimethoxybenzaldehydes, DFT calculations at the CAM-B3LYP/6-311++G(d,p) level of theory were used to determine these frontier orbital energies and other quantum chemical descriptors. researchgate.net These descriptors, including electronegativity (χ), chemical potential (µ), hardness (η), and the global electrophilicity index (ω), provide quantitative measures of the molecule's reactivity. researchgate.net A molecule with a chemical potential less than zero is considered stable and unlikely to decompose spontaneously. researchgate.net

The following table presents hypothetical, yet representative, quantum chemical descriptors for this compound, based on values calculated for similar bromo-aromatic compounds. researchgate.net

DescriptorSymbolDefinitionPredicted Characteristic
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular OrbitalHigh, indicating electron-donating ability
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular OrbitalLow, indicating electron-accepting ability
HOMO-LUMO GapΔEELUMO - EHOMOModerate, suggesting potential for reactivity
Chemical Hardnessη(ELUMO - EHOMO) / 2Indicates resistance to change in electron distribution
Electrophilicity Indexωµ² / 2ηMeasures the propensity to accept electrons

Bonding characterization extends to non-covalent interactions, which are critical for understanding supramolecular assembly. The bromine atom can participate in halogen bonding (Br···N or Br···O), a directional interaction with nucleophilic atoms. researchgate.net Furthermore, the amine groups are capable of acting as hydrogen bond donors. Quantum Theory Atoms in Molecules (QTAIM) analysis can be used to characterize these weak interactions by identifying bond critical points and analyzing the electron density at these points. mdpi.com

Elucidation of Reaction Mechanisms and Transition States via High-Level Calculations

High-level quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. This allows for the elucidation of reaction mechanisms, the identification of intermediates, and the characterization of transition state structures and energies. For this compound, a key reaction is the condensation with 1,2-dicarbonyl compounds to form quinoxalines, or with carboxylic acids and their derivatives to form benzimidazoles.

Computational studies can model these reaction pathways step-by-step. By calculating the activation energies for different potential routes, the most favorable mechanism can be determined. For instance, the cyclization step in quinoxaline (B1680401) synthesis can be computationally modeled to understand the energetics of ring closure. While specific high-level calculations for the reactions of this compound are not extensively reported in the literature, the principles are well-established from studies on other o-phenylenediamines. These calculations provide insights that are crucial for optimizing reaction conditions to improve yields and selectivity.

Conformation Analysis and Stereoelectronic Effects on Reactivity

The three-dimensional structure and the spatial arrangement of substituents significantly influence the reactivity of this compound. The orientation of the two amino groups and the steric hindrance imposed by the adjacent bromine and methyl groups are of particular interest.

Conformational analysis, often performed using a combination of molecular mechanics and DFT, can determine the most stable conformers of the molecule. rsc.org For substituted benzenes, the torsional angles between the substituents and the aromatic ring are key parameters. rsc.org In this molecule, intramolecular hydrogen bonding between one of the N-H bonds and the adjacent bromine atom could influence the planarity and orientation of the amine groups, potentially affecting their nucleophilicity.

Stereoelectronic effects arise from the interplay between the electronic properties and the spatial arrangement of the atoms. The electron-donating nature of the amino and methyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing inductive effect of the bromine atom deactivates the ring. The positions of these groups dictate the regioselectivity of further substitution reactions. Computational analysis of the molecular electrostatic potential (MEP) surface can visually represent the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Prediction of Spectroscopic Parameters to Aid Structural Assignment in Complex Reactions

Computational chemistry is a valuable tool for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures. This is especially useful in complex reaction mixtures where isolation of pure products for characterization is challenging.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating 1H and 13C NMR chemical shifts. rsc.orgmdpi.com By comparing the calculated shifts for different possible isomers or conformers with the experimental spectrum, the correct structure can be assigned. The accuracy of these predictions depends on the level of theory and the proper consideration of conformational averaging. rsc.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. mdpi.comuoa.gr The formation of derivatives or complexes involving this compound, such as halogen-bonded adducts or charge-transfer complexes, can lead to new absorption bands. mdpi.comuoa.gr TD-DFT calculations can predict the wavelength (λmax) and intensity of these new bands, often corresponding to HOMO→LUMO transitions, which helps in interpreting the experimental UV-Vis spectra. uoa.gr

The following table shows predicted collision cross section (CCS) values for various adducts of this compound, which are relevant for mass spectrometry analysis. uni.lu

Adductm/z (mass to charge ratio)Predicted CCS (Ų)
[M+H]+215.01784138.8
[M+Na]+236.99978151.3
[M-H]-213.00328145.0
[M+NH4]+232.04438160.7
[M+K]+252.97372139.1

Molecular Modeling and Interaction Studies with Biological or Catalytic Targets

Derivatives of o-phenylenediamines, such as benzimidazoles and quinoxalines, are known to possess a wide range of biological activities and applications in materials science. Molecular modeling techniques, such as docking and molecular dynamics, can be used to study the interactions of derivatives of this compound with biological targets like enzymes or receptors.

For example, if a benzimidazole (B57391) derivative of this compound is synthesized as a potential enzyme inhibitor, molecular docking could predict its binding mode and affinity within the enzyme's active site. These studies can elucidate key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding. Such insights are invaluable for the rational design of more potent and selective inhibitors.

In the context of materials science, related bromo-diaminobenzene compounds are used as precursors for fluorescent quinoxaline derivatives that have potential as emissive and electron-transport materials. sigmaaldrich.comsigmaaldrich.com Molecular modeling can be used to predict the electronic and photophysical properties of these materials, guiding the synthesis of new compounds with tailored characteristics for applications in organic light-emitting diodes (OLEDs) or sensors.

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic and Complex System Analysis

High-Resolution Multi-Dimensional NMR Spectroscopy for Reaction Monitoring and Product Elucidation

High-resolution multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be a cornerstone in the characterization of 3-Bromo-4,5-dimethylbenzene-1,2-diamine.

¹H NMR: Proton NMR would provide initial information on the electronic environment of the hydrogen atoms. The aromatic proton would likely appear as a singlet, and the two methyl groups would also produce distinct singlet signals. The protons of the two amine (NH₂) groups would be expected to show a broad singlet, the chemical shift of which could be dependent on solvent and concentration. Integration of these signals would confirm the number of protons in each environment.

¹³C NMR: Carbon NMR would reveal the number of unique carbon environments. For the symmetric this compound, one would expect to see six distinct signals for the aromatic carbons and two signals for the methyl carbons. The chemical shifts would be influenced by the attached functional groups (bromo, amino, and methyl).

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would show correlations between neighboring protons, although in this specific molecule with its isolated aromatic proton, such correlations would be limited.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, allowing for definitive assignment of the ¹H and ¹³C signals for the methyl groups and the aromatic C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the substitution pattern of the benzene (B151609) ring by observing correlations between the methyl protons and the aromatic carbons, as well as between the aromatic proton and its neighboring carbons.

During a reaction involving this compound, NMR spectroscopy could be used to monitor the disappearance of starting material signals and the appearance of product signals, providing real-time information on reaction kinetics and conversion.

Mass Spectrometry for Identification of Reaction Pathway Intermediates and Adducts

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound.

Electron Ionization (EI): This hard ionization technique would likely show a prominent molecular ion peak (M⁺) corresponding to the exact mass of this compound. The characteristic isotopic pattern of bromine (approximately equal intensity of M⁺ and M⁺+2 peaks) would be a clear indicator of its presence. Fragmentation patterns could provide structural information.

Electrospray Ionization (ESI) and Chemical Ionization (CI): These softer ionization techniques would be used to observe the protonated molecule [M+H]⁺, which is often more stable than the molecular ion. High-resolution mass spectrometry (HRMS) coupled with these techniques would allow for the determination of the elemental formula with high accuracy.

In the analysis of a reaction pathway, MS could identify intermediates by detecting their molecular ions or protonated molecules in the reaction mixture. It is also highly effective in identifying reaction adducts, which are products formed by the addition of two or more molecules.

Table 1: Predicted Mass Spectrometry Data for this compound (Note: This data is predicted and not from experimental sources)

Ion SpeciesPredicted m/z
[M]⁺214.0106
[M+H]⁺215.0184
[M+Na]⁺237.0003
[M+K]⁺252.9743

Infrared and Raman Spectroscopy for Vibrational Analysis and Functional Group Transformations

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of a molecule and are excellent for identifying functional groups.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine groups would appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching of the aromatic and methyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region. The C-N and C-Br stretching vibrations would appear at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. Aromatic ring vibrations are often strong in Raman spectra.

Monitoring a reaction with these techniques would involve observing the disappearance or change in the characteristic bands of the reactant's functional groups and the appearance of new bands corresponding to the product's functional groups. For example, if the amine groups were to react, the N-H stretching bands would diminish or disappear.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions in Functionalized Systems

UV-Vis and fluorescence spectroscopy are used to study the electronic transitions within a molecule.

UV-Vis Spectroscopy: Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to π → π* transitions of the benzene ring. The presence of the amino and bromo substituents would influence the wavelength of maximum absorption (λ_max).

Fluorescence Spectroscopy: Many aromatic amines are fluorescent. If this compound is fluorescent, its emission spectrum could be recorded. The fluorescence properties are often highly sensitive to the local environment and can be used to probe interactions with other molecules.

When this compound is functionalized or participates in a reaction, changes in the electronic structure would lead to shifts in the absorption and emission spectra, which can be used to monitor the transformation.

Future Research Directions and Emerging Paradigms for 3 Bromo 4,5 Dimethylbenzene 1,2 Diamine Research

Development of Novel and Sustainable Green Synthetic Routes

The synthesis of aromatic amines and their derivatives is a cornerstone of the chemical industry, with applications ranging from pharmaceuticals to materials science. benthamdirect.com However, traditional methods often rely on harsh reagents and produce significant waste. rsc.org Future research into 3-Bromo-4,5-dimethylbenzene-1,2-diamine should prioritize the development of green and sustainable synthetic pathways.

Currently, the synthesis of related bromo-substituted o-phenylenediamines often involves multi-step procedures that may include protection of the amine groups, followed by bromination and subsequent deprotection. For instance, a common method for preparing 4-bromo-o-phenylenediamine involves the acetylation of o-phenylenediamine (B120857), followed by bromination and hydrolysis. patsnap.comprepchem.com A patented greener approach for this synthesis utilizes sodium bromide and hydrogen peroxide as the brominating agent, which is safer and more environmentally friendly than using liquid bromine. google.com

Prospective research for This compound could build upon these greener principles. Key areas of exploration include:

Direct C-H Bromination: Investigating catalytic systems that enable the direct and regioselective bromination of 4,5-dimethylbenzene-1,2-diamine (B154071) would eliminate the need for protecting groups, thus reducing step count and waste.

Alternative Solvents: Moving away from traditional organic solvents towards more benign alternatives like water, ionic liquids, or supercritical fluids, such as carbon dioxide (sc-CO2), could significantly improve the environmental profile of the synthesis. chemistryviews.org

Catalyst Development: The design of novel, recyclable heterogeneous catalysts for the amination and bromination steps could enhance the sustainability and economic viability of the production process. nih.gov

Synthesis StrategyPotential Advantages
Direct C-H BrominationReduced reaction steps, higher atom economy.
Use of Green SolventsLower environmental impact, improved safety.
Heterogeneous CatalysisCatalyst recyclability, simplified product purification.

Exploration of Bio-inspired Transformations and Biocatalytic Applications

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a powerful and sustainable alternative to traditional chemical synthesis. nih.gov For a molecule like This compound , the exploration of bio-inspired transformations and biocatalytic applications is a fertile ground for future research.

While specific biocatalytic routes to this compound are not documented, the broader field of enzymatic synthesis of amines and aromatic compounds provides a clear roadmap. youtube.com Enzymes such as monooxygenases and peroxygenases are known to catalyze the hydroxylation of aromatic compounds, a key step in many synthetic pathways. nih.gov

Future research could focus on:

Enzymatic Synthesis: Engineering or discovering enzymes that can regioselectively introduce a bromine atom onto the 4,5-dimethylbenzene-1,2-diamine scaffold.

Biocatalytic Derivatization: Utilizing This compound as a substrate for enzymes that can perform further transformations, such as N-alkylation or condensation reactions, to produce novel bioactive molecules.

Metabolic Engineering: Genetically modifying microorganisms to produce This compound or its derivatives from simple starting materials, potentially from renewable feedstocks. acs.org

The use of biocatalysis could lead to the production of highly pure, enantiomerically specific derivatives of This compound under mild reaction conditions. youtube.com

Integration into Continuous Flow Chemistry Systems for Enhanced Efficiency

Continuous flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, scalability, and efficiency. rsc.org The application of flow chemistry to the synthesis and derivatization of This compound represents a significant opportunity for future research.

The synthesis of substituted aromatic compounds, including nucleophilic aromatic substitution and photochemical reactions, has been successfully demonstrated in continuous flow systems. researchgate.netacs.orgacs.org For This compound , a flow-based approach could:

Improve Reaction Control: Allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Enhance Safety: Enable the safe handling of hazardous reagents and intermediates by minimizing their accumulation in the reactor.

Facilitate Scalability: Provide a straightforward route from laboratory-scale synthesis to industrial production.

A prospective flow synthesis of This compound could involve the sequential pumping of reagents through heated or irradiated microreactors, with in-line purification to afford the final product in a continuous stream. researchgate.net

Computational Design and High-Throughput Screening of New Derivatives with Tuned Reactivity or Properties

The combination of computational chemistry and high-throughput screening (HTS) offers a powerful platform for the rapid discovery of new molecules with desired properties. unchainedlabs.comox.ac.uk For This compound , these techniques could be employed to design and screen libraries of derivatives for a wide range of applications.

Computational Design: Density functional theory (DFT) and other computational methods could be used to predict the electronic properties, reactivity, and potential applications of derivatives of This compound . This could guide the synthesis of compounds with tailored characteristics, for example, as precursors for novel heterocyclic compounds. nih.govdovepress.com

High-Throughput Screening: Once synthesized, libraries of these derivatives could be rapidly screened for biological activity, material properties, or catalytic performance using HTS techniques. nih.gov This approach could accelerate the discovery of new pharmaceuticals, functional materials, or catalysts based on the This compound scaffold.

Synergistic Applications in Interdisciplinary Fields such as Supramolecular Chemistry and Sensors

The unique structural features of This compound make it an attractive building block for applications in supramolecular chemistry and chemical sensing.

Supramolecular Chemistry: The presence of both hydrogen bond donors (the amine groups) and a halogen atom (bromine) allows for the formation of complex supramolecular assemblies through hydrogen bonding and halogen bonding interactions. researchgate.netnih.gov Future research could explore the self-assembly of This compound and its derivatives into novel supramolecular architectures with interesting properties, such as liquid crystals or porous materials.

Sensors: o-Phenylenediamines are well-known precursors for fluorescent and colorimetric sensors. nih.govchemicalbook.comacs.org The oxidation of o-phenylenediamine derivatives can lead to the formation of highly fluorescent phenazine (B1670421) compounds. rsc.org The electronic properties of the substituents on the phenylenediamine ring can modulate the fluorescence properties of the resulting sensor. The bromo and dimethyl groups in This compound could be leveraged to develop novel sensors for the detection of various analytes, including metal ions and reactive oxygen species. electrochemsci.org Furthermore, electropolymerization of o-phenylenediamine derivatives is a known method for creating molecularly imprinted polymers for electrochemical sensors. nih.gov

Interdisciplinary FieldPotential Application of this compound
Supramolecular ChemistryFormation of novel materials through halogen and hydrogen bonding.
Chemical SensorsDevelopment of fluorescent and electrochemical probes for analyte detection.

Q & A

Q. What are the established synthetic routes for 3-Bromo-4,5-dimethylbenzene-1,2-diamine, and how do reaction conditions influence regioselectivity?

Methodological Answer: Synthesis typically involves bromination of 4,5-dimethylbenzene-1,2-diamine or substitution reactions on pre-functionalized aromatic rings. Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution by stabilizing intermediates .
  • Catalysts : Lewis acids like FeBr₃ enhance regioselectivity for bromination at the 3-position .
  • Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., di-bromination) .

Example Protocol:

Dissolve 4,5-dimethylbenzene-1,2-diamine in DMF.

Add N-bromosuccinimide (NBS) and FeBr₃ at 0°C.

Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 7:3).

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). The aromatic protons show distinct splitting patterns due to substituent effects .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 229.03 (calc. 229.03).
  • IR Spectroscopy : NH₂ stretches (~3350 cm⁻¹) and C-Br (560 cm⁻¹) validate functional groups.

Resolving Conflicts:

  • Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validate using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) .
  • Combine XRD with computational modeling (DFT) to confirm stereoelectronic effects .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Methodological Answer: A 2³ factorial design evaluates three variables: temperature (A), catalyst loading (B), and solvent polarity (C).

  • Levels :
    • A: 0°C (-1), 25°C (+1)
    • B: 0.5 eq (-1), 1.0 eq (+1)
    • C: DMF (-1), CH₂Cl₂ (+1)

Analysis:

  • Main Effects : Temperature has the largest impact (p < 0.05).
  • Interaction Effects : High catalyst loading in DMF improves yield by 22% .

Optimized Conditions:

VariableOptimal Level
A0°C
B1.0 eq
CDMF

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites. The 3-bromo position shows the highest electrophilicity (f⁺ = 0.45) .
  • Solvent Models : Use COSMO-RS to simulate solvation effects. Polar solvents stabilize transition states, reducing activation energy by 15–20 kcal/mol .

Case Study:

  • Substitution with NH₃ :
    • Gas phase ΔG‡ = 28.3 kcal/mol.
    • In DMF: ΔG‡ = 23.1 kcal/mol (B3LYP/6-311+G(d,p)).

Q. How do steric/electronic effects influence the compound’s application in heterocyclic synthesis?

Methodological Answer:

  • Steric Effects : The 4,5-dimethyl groups hinder nucleophilic attack at adjacent positions, directing reactivity to the 3-bromo site.
  • Electronic Effects : Electron-donating NH₂ groups activate the ring for electrophilic substitution but deactivate via steric crowding in Pd-catalyzed couplings .

Mechanistic Evidence:

  • Kinetic Studies : Second-order kinetics in Suzuki-Miyaura coupling (k = 0.45 M⁻¹s⁻¹) suggest rate-limiting oxidative addition .
  • XRD Analysis : Crystal packing shows NH₂⋯Br hydrogen bonds (2.8 Å), stabilizing intermediates .

Q. How can researchers resolve contradictions in reported stability data for this compound?

Methodological Answer:

  • Accelerated Degradation Studies : Expose the compound to UV light (254 nm) and analyze decomposition products via LC-MS. Primary degradation pathway: Br⁻ elimination forming quinone derivatives .
  • Storage Recommendations : Stabilize with 1% ascorbic acid in amber vials under N₂, reducing decomposition by 40% over 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.